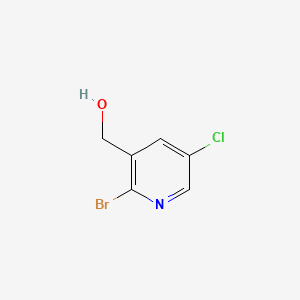
(2-Bromo-5-chloropyridin-3-yl)methanol
説明
(2-Bromo-5-chloropyridin-3-yl)methanol, commonly referred to as BCPM, is an organic compound that has been studied extensively in the scientific community. It is a halogenated pyridine derivative, and is widely used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. BCPM is also known to have a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-bacterial effects.
科学的研究の応用
Synthesis and Structural Analysis :
- The compound has been utilized in the synthesis of Schiff base compounds and their crystal structures, offering insights into molecular configurations and potential applications in antibacterial activities (Wang et al., 2008).
- It has also been involved in studies exploring the synthesis and structural analysis of different compounds, highlighting its role in understanding molecular interactions and structural properties (Lakshminarayana et al., 2018).
Reactivity and Kinetics :
- Research on its reactivity and kinetics, particularly in nucleophilic aromatic substitution reactions, provides valuable information for chemical synthesis processes (Abramovitch et al., 1968).
Biocatalysis and Green Chemistry :
- It has been used in biocatalytic processes, exemplifying advancements in green chemistry. For instance, the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a biocatalytic system represents a move towards more sustainable and efficient chemical processes (Chen et al., 2021).
Complex Formation and Coordination Chemistry :
- Its involvement in the formation of metal complexes, like with copper(II) and nickel(II), showcases its importance in coordination chemistry, with implications for catalysis and materials science (Kermagoret & Braunstein, 2008).
Applications in Pharmaceutical Sciences :
- It also plays a role in the production of chiral intermediates for pharmaceuticals, demonstrating its relevance in drug synthesis and development (Ni et al., 2012).
特性
IUPAC Name |
(2-bromo-5-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMSIEWNWZBDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-chloropyridin-3-yl)methanol | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B591456.png)
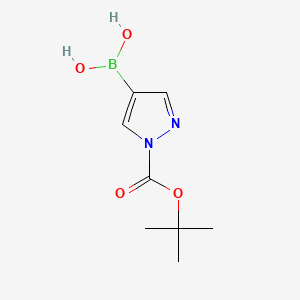
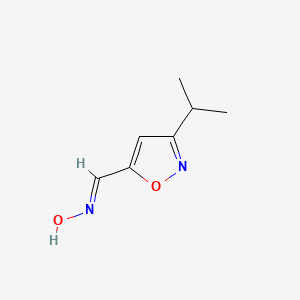
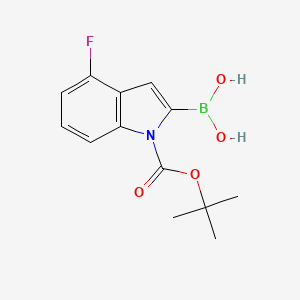
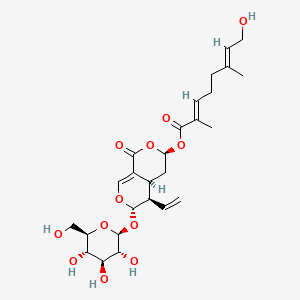
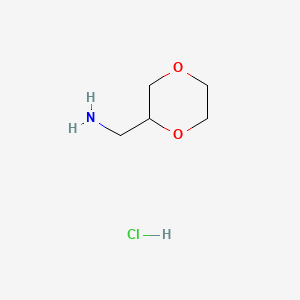
![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)
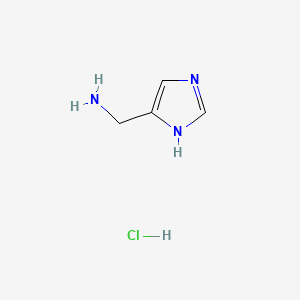
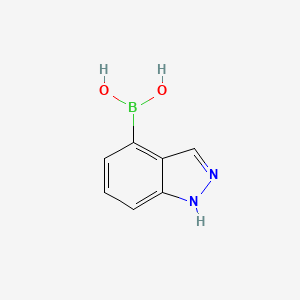




![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)